molecular formula C14H31NO4 B14615178 Neodecanoic acid diethanolamine salt CAS No. 58722-91-1

Neodecanoic acid diethanolamine salt

Cat. No.: B14615178
CAS No.: 58722-91-1
M. Wt: 277.40 g/mol
InChI Key: YQOWBAYEWIYODB-UHFFFAOYSA-N
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Description

Neodecanoic acid diethanolamine salt is a compound formed by the reaction of neodecanoic acid (C₁₀H₂₀O₂), a branched-chain fatty acid, with diethanolamine (C₄H₁₁NO₂). Neodecanoic acid itself is characterized by its hydrophobic nature, low water solubility (0.34 g/L at 25°C ), and applications in metalworking fluids and stabilizers . The diethanolamine salt enhances solubility in polar solvents and is typically used in industrial formulations requiring pH regulation, emulsification, or controlled release of active components.

Properties

CAS No.

58722-91-1

Molecular Formula

C14H31NO4

Molecular Weight

277.40 g/mol

IUPAC Name

7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2

InChI Key

YQOWBAYEWIYODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCC(=O)O.C(CO)NCCO

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids and Bases: Used in neutralization reactions.

    Alcohols: Used in esterification reactions.

    Amines: Used in amidation reactions.

Major Products Formed:

    Salts: Formed from neutralization reactions.

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

Mechanism of Action

Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .

Comparison with Similar Compounds

Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Safety Considerations
Neodecanoic acid diethanolamine salt (inferred) C₁₄H₃₁NO₄ (estimated) ~277.4 (calculated) Moderate in water/ethanol Agrochemicals, coatings, surfactants Potential IARC 2B classification (diethanolamine)
Neodecanoic acid, potassium salt (1:1) C₁₀H₁₉KO₂ 194.25 High water solubility Plant growth regulators, lubricants Low toxicity, standard handling
Neodecanoic acid, manganese salt (1:?) C₁₀H₂₀O₂·xMn ~397.5 Low water solubility Paints (drying agent) Harmful if swallowed (H302)
Neodecanoic acid, sodium salt (1:1) C₁₀H₁₉NaO₂ 194.25 High water solubility Surfactants, emulsifiers Generally recognized as safe (GRAS)
Neodecanoic acid, lead salt C₁₀H₂₀O₂·Pb Variable Insoluble in water Banned in industrial materials Highly toxic, restricted use
Diethanolamine oleate C₂₂H₄₃NO₃ 369.6 Soluble in oils Lubricants, corrosion inhibitors Moderate toxicity

Key Differences

  • Solubility: Potassium and sodium salts exhibit high water solubility, making them suitable for aqueous formulations . Manganese and lead salts are hydrophobic, limiting use to non-polar systems . The diethanolamine salt balances polar/non-polar solubility, ideal for emulsifiers .
  • Applications: Potassium/sodium salts: Preferred in agriculture and surfactants due to bioavailability . Manganese salts: Specialized in paint drying agents . Diethanolamine salts: Versatile in agrochemicals (e.g., mefluidide formulations ) and pharmaceuticals .
  • Safety: Lead and manganese salts carry significant toxicity risks .

Research Findings

  • Neodecanoic acid derivatives are critical in metal stabilizers (e.g., zinc, barium derivatives ).
  • Diethanolamine-based salts improve drug delivery systems by enhancing solubility and stability .
  • Regulatory restrictions apply to lead salts in manufacturing (e.g., Toyota’s banned substances list ).

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